5-Phenylvaleric acid
Overview
Description
. It is a derivative of valeric acid, where a phenyl group is substituted at the delta position. This compound is known for its presence in certain bacterial sources and occasionally in human body fluids .
Mechanism of Action
Target of Action
The primary target of 5-Phenylvaleric acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of proteins and precursors of numerous bioactive molecules.
Mode of Action
It is known to interact with the aromatic-amino-acid aminotransferase
Biochemical Pathways
It is known that the compound is a metabolite of flavan-3-ols , a major class of flavonoids in the human diet.
Result of Action
As a metabolite of flavan-3-ols, it is presumed to have some influence on the body’s biochemistry . .
Biochemical Analysis
Biochemical Properties
It is known to be a metabolite of flavan-3-ols, a major class of flavonoids in the human diet
Cellular Effects
As a metabolite of flavan-3-ols, it may potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound has a molecular weight of 178.2277
Metabolic Pathways
5-Phenylvaleric acid is involved in the metabolic pathways of flavan-3-ols
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Phenylvaleric acid can be synthesized through various methods. One common synthetic route involves the reaction of phenylacetic acid with butyrolactone in the presence of a strong base, followed by acid hydrolysis to yield this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of phenylvaleric acid derivatives. This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylvaleric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylvaleric acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Lead tetra-acetate in benzene solution under a nitrogen atmosphere.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed:
Oxidation: Tetrahydronaphthalene derivatives.
Reduction: Phenylvalerolactone.
Substitution: Halogenated phenylvaleric acids.
Scientific Research Applications
5-Phenylvaleric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a model compound in studying metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
- Phenylacetic acid
- Phenylbutyric acid
- Phenylpropionic acid
Comparison: 5-Phenylvaleric acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike phenylacetic acid and phenylbutyric acid, this compound has a longer aliphatic chain, which affects its reactivity and interaction with biological targets .
Properties
IUPAC Name |
5-phenylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHDDXPKOZIZRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177229 | |
Record name | 5-Phenylvaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Phenylvaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002043 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.61 mg/mL at 25 °C | |
Record name | 5-Phenylvaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002043 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2270-20-4 | |
Record name | Benzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2270-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Phenylvaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-phenylpentanoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04051 | |
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Record name | 5-Phenylvaleric acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65637 | |
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Record name | 5-Phenylvaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenylvaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.158 | |
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Record name | 5-PHENYLVALERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYJ5U8LCQ8 | |
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Record name | 5-Phenylvaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002043 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
57.5 °C | |
Record name | 5-Phenylvaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002043 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-phenylpentanoic acid?
A1: The molecular formula of 5-phenylpentanoic acid is C11H14O2, and its molecular weight is 178.23 g/mol.
Q2: Is there spectroscopic data available for 5-phenylpentanoic acid?
A2: Yes, several studies utilize NMR spectroscopy to characterize 5-phenylpentanoic acid and its derivatives. For example, one study utilized 1H and 13C NMR, including 2D correlation spectroscopy and NOE experiments to assign the signals of neoantimycin, a compound containing the 5-phenylpentanoic acid moiety. []
Q3: How does the structure of 5-phenylpentanoic acid relate to its activity as a renin inhibitor?
A3: Research suggests that incorporating 5-phenylpentanoic acid, a statine analog, at the P1-P1' position of renin substrate analogue peptides can yield inhibitors, though often less potent than those containing statine. [, ] The presence of the phenyl ring in 5-phenylpentanoic acid can lead to steric clashes within the enzyme's S1 subsite, potentially impacting binding affinity and inhibitory potency compared to statine-containing peptides. [] Replacing statine with 5-phenylpentanoic acid in a series of HIV protease inhibitors resulted in varied inhibitory activity, with some derivatives exhibiting potent inhibition (Ki values as low as 3.4 nM). [] This suggests that while the core structure of 5-phenylpentanoic acid holds potential for enzyme inhibition, modifications to other parts of the molecule significantly influence potency and selectivity.
Q4: What is the significance of the stereochemistry of the 4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) residue in enzyme inhibitors?
A4: The stereochemistry of the AHPPA residue plays a crucial role in determining the potency of aspartic protease inhibitors. Studies show that the (3R,4S) diastereomer of AHPPA derivatives exhibits significantly stronger inhibitory activity than the (3S,4S) counterpart. [] This contrasts with statine-containing peptides where the (3S,4S) diastereomer is typically more potent. [] This difference highlights the influence of the C-3 methyl group on binding interactions and emphasizes the importance of stereochemistry in designing effective AHPPA-based inhibitors.
Q5: How does modifying the C-terminus of HIV protease inhibitors containing 5-phenylpentanoic acid affect their activity and bioavailability?
A5: Modifying the C-terminus of HIV protease inhibitors containing 5-phenylpentanoic acid can significantly impact their activity and oral bioavailability. [] Researchers found that incorporating a (1S,2R)-1-amino-2-hydroxyindan moiety at the P2' position enhanced oral bioavailability in mice. [] Additionally, introducing L-tert-leucine at the P2 position further improved oral bioavailability while maintaining high antiviral activity. [] These findings demonstrate that strategic modifications to the C-terminus can optimize both the pharmacokinetic and pharmacodynamic properties of these inhibitors.
Q6: Can 5-phenylpentanoic acid be used as a building block for more complex molecules?
A6: Yes, 5-phenylpentanoic acid serves as a valuable starting material for synthesizing various compounds. For instance, researchers have used it to synthesize all diastereomers of a polypropionate stereotetrad, a molecule with four continuous stereogenic centers. [] This synthesis highlights the versatility of 5-phenylpentanoic acid as a building block in organic chemistry.
Q7: Can bacteria utilize 5-phenylpentanoic acid for polymer production?
A7: Yes, certain bacteria can utilize 5-phenylpentanoic acid for polymer production. Pseudomonas oleovorans, for example, can use it as a sole carbon source to produce poly-3-hydroxy-5-phenylvalerate, a type of polyhydroxyalkanoate (PHA). [] This bacterial PHA, characterized by its crystallinity, demonstrates the potential of utilizing 5-phenylpentanoic acid in biopolymer synthesis. []
Q8: What is the role of 5-phenylpentanoic acid in synthesizing 1-benzosuberone?
A8: 5-phenylpentanoic acid is a key intermediate in a synthetic route for 1-benzosuberone. [] The process involves converting 5-phenylpentanoic acid to 1-benzosuberone through a cyclodehydration reaction using polyphosphoric acid. [] This method offers a simple and efficient approach for synthesizing 1-benzosuberone, highlighting the synthetic utility of 5-phenylpentanoic acid in accessing valuable cyclic compounds.
Q9: Have there been any computational studies on 5-phenylpentanoic acid and its derivatives?
A9: Yes, molecular dynamics simulations have been employed to investigate the interactions of 5-phenylpentanoic acid derivatives with the Plasmodium falciparum aspartic protease, plasmepsin II. [] These simulations aimed to understand the structural basis for the inhibitory activity and selectivity of these compounds as potential antimalarial agents. [] The study revealed that hydrophobic and hydrogen bonding interactions contribute significantly to the binding affinity and selectivity of these inhibitors. [] These findings highlight the role of computational modeling in elucidating the molecular recognition events involved in enzyme inhibition.
Q10: Can COSMOmic be used to predict the partitioning behavior of 5-phenylpentanoic acid in lipid bilayers?
A10: Yes, COSMOmic, an extension of the conductor-like screening model (COSMO), can effectively predict the free energy profiles and partitioning behavior of 5-phenylpentanoic acid in lipid bilayers. [] Studies comparing COSMOmic predictions with molecular dynamics (MD) simulations show good agreement between the two methods in describing the free energy landscapes and preferred orientations of 5-phenylpentanoic acid within the membrane. [] This concordance highlights the reliability of COSMOmic as a computationally efficient approach for investigating the membrane interactions of this compound.
Q11: Is there information available on the stability and formulation of 5-phenylpentanoic acid and its derivatives?
A11: While specific stability data for 5-phenylpentanoic acid might be limited in the provided literature, research on its derivatives, particularly as enzyme inhibitors, offers insights. The development of HIV protease inhibitors containing the 5-phenylpentanoic acid scaffold explored modifications to enhance stability and bioavailability. [] These modifications often involved incorporating protecting groups or altering the C-terminus to improve pharmacokinetic properties. [, ] Such strategies suggest that formulation approaches, like those commonly used in pharmaceutical development, could be applied to 5-phenylpentanoic acid to enhance its stability and delivery.
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